molecular formula C7H8N2O B3271356 1-(Pyrimidin-4-yl)propan-1-one CAS No. 54643-10-6

1-(Pyrimidin-4-yl)propan-1-one

Cat. No.: B3271356
CAS No.: 54643-10-6
M. Wt: 136.15 g/mol
InChI Key: WWOMZGCRLZELMM-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)propan-1-one is an organic compound featuring a pyrimidine ring attached to a propanone group Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyrimidin-4-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of pyrimidine with propanone under specific conditions. For instance, the reaction can be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction typically requires controlled temperatures and may involve solvents like ethanol or methanol to dissolve the reactants and promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The purification of the product is usually achieved through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The pyrimidine ring can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrimidine ring, leading to a wide range of derivatives.

Scientific Research Applications

1-(Pyrimidin-4-yl)propan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The propanone group can undergo metabolic transformations, affecting the compound’s pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrimidin-2-yl)propan-1-one: Similar structure but with the pyrimidine ring attached at a different position.

    1-(Pyridin-4-yl)propan-1-one: Contains a pyridine ring instead of a pyrimidine ring.

    1-(Pyrimidin-5-yl)propan-1-one: Pyrimidine ring attached at the 5-position.

Uniqueness

1-(Pyrimidin-4-yl)propan-1-one is unique due to the specific positioning of the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the propanone group also adds to its versatility in undergoing various chemical transformations.

Properties

IUPAC Name

1-pyrimidin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-7(10)6-3-4-8-5-9-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOMZGCRLZELMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307574
Record name 1-(4-Pyrimidinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54643-10-6
Record name 1-(4-Pyrimidinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54643-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Pyrimidinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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